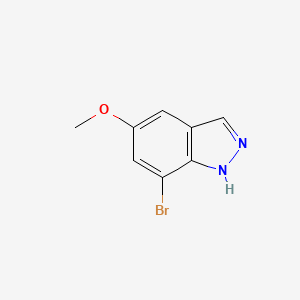

7-bromo-5-methoxy-1H-indazole

Beschreibung

7-Bromo-5-methoxy-1H-indazole (CAS: 1006348-74-8) is a substituted indazole derivative characterized by a bromine atom at the 7-position and a methoxy group at the 5-position of the indazole scaffold. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . The compound has been utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic analogs for drug discovery .

The indazole core is notable for its pharmacological relevance, often serving as a bioisostere for purines or other nitrogen-containing heterocycles.

Eigenschaften

IUPAC Name |

7-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-2-5-4-10-11-8(5)7(9)3-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFAKBMMGNXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727080 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100214-10-5 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxy-1H-indazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of appropriate precursors. For instance, starting from 2-bromo-4-methoxyaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-methoxy-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 7-amino-5-methoxy-1H-indazole or 7-thio-5-methoxy-1H-indazole.

Oxidation: Formation of 5-methoxy-1H-indazole-7-carboxylic acid.

Reduction: Formation of 5-methoxy-1H-indazole-7-amine.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methoxy-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 7-bromo-5-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The bromine and methoxy substituents can enhance binding affinity and selectivity towards the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 7-bromo-5-methoxy-1H-indazole with analogous indazole derivatives, highlighting substituent positions, molecular properties, and applications:

Key Comparative Insights:

Substituent Position Effects: this compound vs. 5-bromo-7-methoxy-1H-indazole: Positional isomerism significantly alters electronic properties. The methoxy group at C5 in the target compound may enhance hydrogen-bonding interactions compared to C7-methoxy analogs .

Functional Group Modifications :

- Trifluoromethyl (CF₃) Substitution (e.g., 7-Bromo-5-(trifluoromethyl)-1H-indazole): Increases lipophilicity (logP) and metabolic stability, making it suitable for blood-brain barrier penetration .

- Hydroxy vs. Methoxy : 6-Bromo-5-hydroxy-1-methyl-1H-indazole exhibits higher polarity, favoring aqueous solubility but reduced membrane permeability compared to methoxy derivatives .

Synthetic Utility :

- Bromine at C7 enables cross-coupling reactions, as seen in methyl 7-bromo-1H-indazole-3-carboxylate, which serves as a precursor for Suzuki-Miyaura couplings .

- Cyclopropyl substitution at N1 (e.g., 5-Bromo-1-cyclopropyl-1H-indazole) enhances resistance to oxidative metabolism, a critical factor in pharmacokinetic optimization .

Commercial and Safety Considerations: The discontinuation of this compound suggests challenges in synthesis or stability, contrasting with analogs like 7-bromo-4-methoxy-1H-indazole, which remains available .

Biologische Aktivität

Overview

7-Bromo-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. The presence of a bromine atom at the 7th position and a methoxy group at the 5th position enhances its reactivity and potential biological activity. Indazole derivatives are increasingly recognized in medicinal chemistry for their roles in drug development due to their various pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways. This compound exhibits:

- Anticancer Activity : It may inhibit enzymes or signaling pathways involved in cell proliferation and survival, potentially inducing apoptosis in cancer cells.

- Antimicrobial Properties : Its structure allows it to interact with microbial targets, showing effectiveness against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Pharmacological Activities

The following table summarizes the notable biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation in various cancer cell lines. |

| Antimicrobial | Effective against bacteria and fungi, demonstrating broad-spectrum activity. |

| Anti-inflammatory | Reduces inflammation markers, modulating immune response. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Antiviral | Shows potential in inhibiting viral replication pathways. |

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental contexts:

- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

- Antimicrobial Activity : A study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

- Inflammatory Response Modulation : Research indicated that this compound could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 15 µM, indicating strong anticancer potential.

Case Study 2: Antimicrobial Testing

A series of tests were conducted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, highlighting its effectiveness as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.